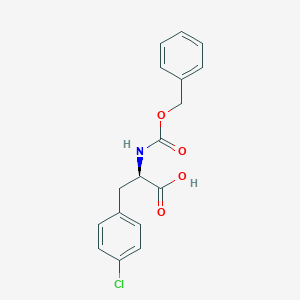
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
説明
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid, also known as Boc-3-Cl-phenylalanine, is a synthetic amino acid derivative that has found applications in scientific research. This compound has been widely used in the synthesis of peptides and proteins, and its unique chemical structure has made it a valuable tool for investigating the biochemical and physiological effects of various compounds.
作用機序
The mechanism of action of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine is not well understood, but it is believed to act as a competitive inhibitor of enzymes that cleave peptide bonds. It has also been shown to inhibit the activity of enzymes that are involved in the biosynthesis of certain neurotransmitters, such as dopamine and norepinephrine.
生化学的および生理学的効果
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory bowel disease.
実験室実験の利点と制限
One of the major advantages of using (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine in lab experiments is its ability to selectively modify the structure of peptides and proteins. Its unique chemical structure allows for the introduction of functional groups that can be used to study the structure-activity relationships of various compounds. However, one of the limitations of using (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine is its high cost and limited availability, which can make it difficult to use in large-scale experiments.
将来の方向性
There are a number of potential future directions for research involving (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine. One area of interest is the development of new synthetic methods for the production of this compound, which could make it more readily available for use in scientific research. Another area of interest is the investigation of the biochemical and physiological effects of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine on different cell types and in different disease states. Finally, there is potential for the development of new drugs based on the structure of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine, which could have applications in the treatment of cancer and other diseases.
合成法
The synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine involves a multi-step process that begins with the protection of the carboxyl group of phenylalanine using a Boc (tert-butoxycarbonyl) protecting group. The amino group is then protected using a carbobenzyloxy (Cbz) group, and the resulting compound is subjected to chlorination using thionyl chloride. The final product is obtained by deprotecting the amino and carboxyl groups using acid and base hydrolysis, respectively.
科学的研究の応用
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine has been used extensively in scientific research as a building block for the synthesis of peptides and proteins. Its unique chemical structure has made it a valuable tool for investigating the structure-activity relationships of various compounds. It has also been used as a substrate for enzymes such as carboxypeptidases and proteases, which hydrolyze the peptide bond between the amino acid residues.
特性
IUPAC Name |
(2R)-3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWUPPXPENCAKM-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624572 | |
| Record name | N-[(Benzyloxy)carbonyl]-4-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid | |
CAS RN |
126251-16-9 | |
| Record name | N-[(Benzyloxy)carbonyl]-4-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



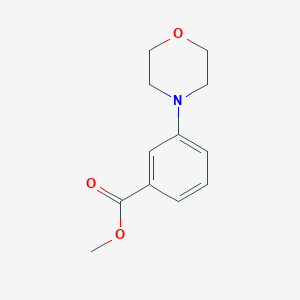
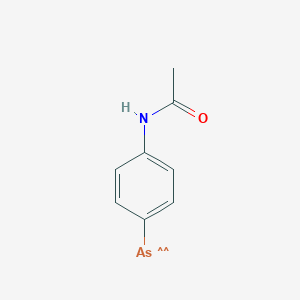
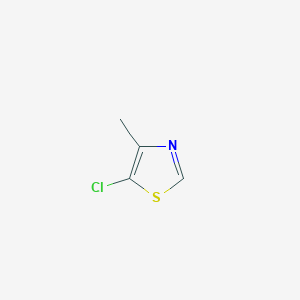
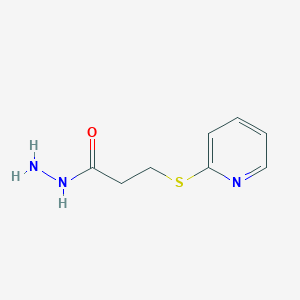
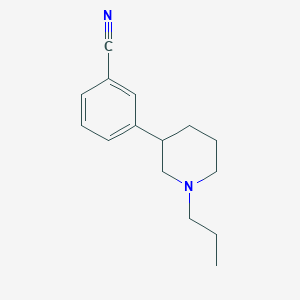
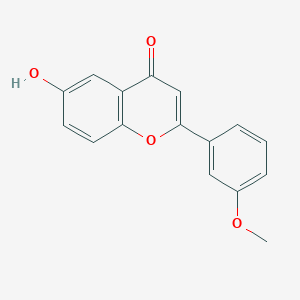
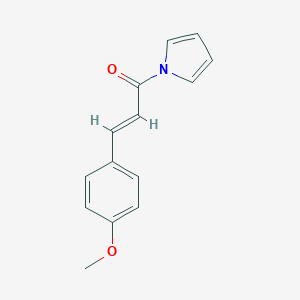

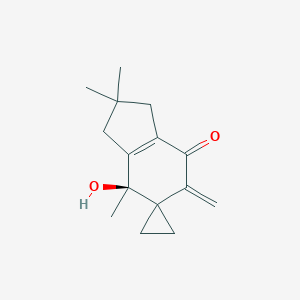
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B137852.png)
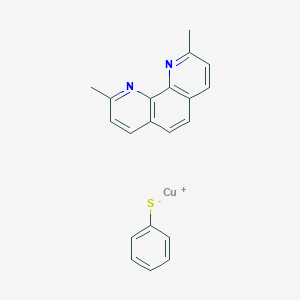
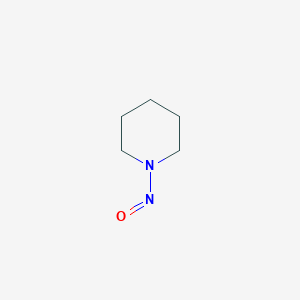
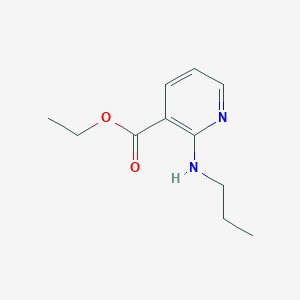
![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)